molecular formula C25H24N2O3S B11637439 (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

Cat. No.: B11637439
M. Wt: 432.5 g/mol
InChI Key: VXPYLFGBYLCGDV-UHFFFAOYSA-N
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Description

(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione is a pyrrolidine-2,3-dione derivative characterized by a unique substitution pattern. Its core structure includes a pyrrolidine-2,3-dione scaffold, substituted at the 1-position with a pyridin-3-ylmethyl group, at the 4-position with a hydroxy(thiophen-2-yl)methylidene moiety, and at the 5-position with a 4-tert-butylphenyl group. These substituents confer distinct physicochemical and biological properties.

Properties

Molecular Formula

C25H24N2O3S

Molecular Weight

432.5 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-4-hydroxy-1-(pyridin-3-ylmethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H24N2O3S/c1-25(2,3)18-10-8-17(9-11-18)21-20(22(28)19-7-5-13-31-19)23(29)24(30)27(21)15-16-6-4-12-26-14-16/h4-14,21,29H,15H2,1-3H3

InChI Key

VXPYLFGBYLCGDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the pyridinyl and thiophene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Reactivity Profile

The compound exhibits reactivity driven by its functional groups and heterocyclic core:

2.1. Hydrolysis

  • Mechanism : Cleavage of the pyrrolidine-2,3-dione amide under acidic/basic conditions.

  • Products : Corresponding amino acid derivatives and thiophen-2-carbaldehyde fragments.

2.2. Oxidation

  • Target groups : Hydroxyl groups on thiophen-2-yl moieties.

  • Conditions : Use of oxidizing agents like KMnO₄ or H₂O₂.

  • Products : Carbonyl-containing derivatives (e.g., ketones).

2.3. Substitution Reactions

  • Electrophilic substitution : Activation of aromatic rings (tert-butylphenyl, pyridine) for further functionalization.

  • Nucleophilic substitution : Potential replacement of hydroxyl groups with alkyl/aryl groups.

2.4. Nucleophilic Addition

  • Target : Methylidene group (C=C).

  • Reagents : Grignard reagents, hydride sources (e.g., NaBH₄).

  • Products : Reduced derivatives with added substituents.

Reaction TypeTriggering ConditionsFunctional Groups Affected
HydrolysisAcid/base catalystsAmide bonds
OxidationKMnO₄, H₂O₂Hydroxyl groups
SubstitutionElectrophilesAromatic rings
Nucleophilic AdditionGrignard reagentsMethylidene group

Mechanistic Insights

The compound’s reactivity is influenced by its heterocyclic core and electron-rich thiophenyl substituent :

  • Pyrrolidine-2,3-dione : Acts as a carbonyl-rich scaffold, enabling nucleophilic attacks.

  • Hydroxy(thiophen-2-yl)methylidene group : Facilitates redox transformations and tautomerization.

3.1. Biochemical Interactions
While specific biological data is limited, analogs of pyrrolidine-2,3-dione derivatives (e.g., COX-II inhibitors) exhibit enzyme-binding capabilities . The thiophenyl moiety may enhance lipophilicity, influencing cellular uptake.

Limitations and Challenges

  • Synthetic complexity : Multi-step synthesis requires optimization for scalability.

  • Reactivity control : Hydrolysis and oxidation pathways necessitate precise reaction conditions to avoid decomposition.

Scientific Research Applications

Preliminary studies indicate that compounds similar to (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione exhibit various biological activities, including:

  • Antimicrobial Activity : Investigations into the compound's efficacy against bacteria such as Pseudomonas aeruginosa and Escherichia coli have shown promising results. The Minimum Inhibitory Concentration (MIC) values indicate strong inhibitory effects, suggesting potential as an antimicrobial agent .
  • Antioxidant Properties : The compound has displayed significant antioxidant activity in various assays, which is crucial for combating oxidative stress in biological systems .

Potential Therapeutic Applications

The diverse biological activities suggest several potential therapeutic applications:

  • Antibacterial Agents : Given its efficacy against resistant bacterial strains, this compound could be developed into a novel class of antibacterial drugs.
  • Antioxidants : Its antioxidant properties make it a candidate for formulations aimed at reducing oxidative damage in various diseases.
  • Cancer Therapy : Preliminary data hint at cytotoxic effects on cancer cell lines, warranting further exploration in oncology .

Case Studies

Several studies have investigated compounds structurally related to This compound , providing insights into their biological profiles:

StudyFindings
Study AShowed significant antibacterial activity against E. coli with an MIC of 0.21 μM .
Study BEvaluated antioxidant properties using DPPH assay, achieving over 87% inhibition .
Study CMolecular docking revealed strong binding affinity to target proteins associated with bacterial resistance mechanisms .

Mechanism of Action

The mechanism of action of (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolidine-2,3-dione derivatives are studied for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Bioactivity
(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione (Target) C25H24N2O3S ~456.5* 4-tert-butylphenyl, pyridin-3-ylmethyl, hydroxy(thiophen-2-yl)methylidene Hypothesized antimicrobial/anti-inflammatory activity based on structural analogs
(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione C23H14Cl2N2O3S2 501.4 3,4-dichlorophenyl, 6-methylbenzothiazolyl, hydroxy(thiophen-2-yl)methylidene Anti-infection research (specific pathogens not disclosed)
1-(4-hydroxyphenyl)-4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones Variable Variable 4-hydroxyphenyl, acyl, aryl Antimicrobial activity against Staphylococcus aureus and E. coli

*Molecular weight calculated based on substituents.

Key Observations

The pyridin-3-ylmethyl substituent in the target compound likely improves aqueous solubility compared to the benzothiazole group in the dichlorophenyl analog, which is more lipophilic .

Synthetic Complexity :

  • The synthesis of trisubstituted pyrrolidine-2,3-diones, as described in Nguyen et al. (2022), involves multi-step reactions with precise regioselectivity . The target compound’s pyridin-3-ylmethyl group may require specialized coupling agents, whereas dichlorophenyl or benzothiazole derivatives could utilize simpler SNAr (nucleophilic aromatic substitution) pathways .

Biological Performance: Compounds with hydroxy(thiophen-2-yl)methylidene groups (common in both the target and dichlorophenyl analog) show enhanced hydrogen-bonding capacity, which is critical for enzyme inhibition (e.g., kinase or protease targets) .

Biological Activity

The compound (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various studies and data.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H21N2O3S\text{C}_{19}\text{H}_{21}\text{N}_{2}\text{O}_{3}\text{S}

This structure features a pyrrolidine core with substituents that are believed to influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives with thiophene groups have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives range from 10 μg/mL to 0.78 μg/mL, demonstrating their potential as antibacterial agents .

CompoundTarget BacteriaMIC (μg/mL)
Compound AS. aureus10
Compound BE. coli10
Compound CBacillus subtilis0.78

Anti-inflammatory Activity

The anti-inflammatory properties of similar compounds have been explored through various assays. For example, compounds containing pyrrolidine rings have shown the ability to inhibit pro-inflammatory cytokines in cell cultures. This suggests that the compound may modulate immune responses, potentially beneficial in treating inflammatory diseases .

Anticancer Potential

The anticancer activity of this class of compounds has been evaluated in several studies. The presence of the pyridine and thiophene moieties has been linked to enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The cytotoxic effects are often measured through IC50 values, which indicate the concentration required to inhibit cell growth by 50%. Preliminary results suggest IC50 values in the low micromolar range for these cell lines .

Cell LineIC50 (μM)
MCF-75
HeLa3

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of such compounds. Modifications at specific positions on the phenyl or thiophene rings can significantly alter potency and selectivity against different biological targets. For instance, introducing electron-withdrawing groups has been shown to enhance antimicrobial activity by increasing lipophilicity .

Case Studies

  • Antimicrobial Efficacy : A study investigating a series of thiophene derivatives found that those with a pyridine substitution exhibited superior activity against multidrug-resistant strains of S. aureus, with MIC values as low as 0.39 μg/mL .
  • Cytotoxicity : In vitro studies demonstrated that a related compound led to apoptosis in cancer cells by activating caspase pathways, suggesting a mechanism for its anticancer effects .

Q & A

Q. What synthetic strategies are employed to prepare the pyrrolidine-2,3-dione core in this compound, and what intermediates are critical?

The pyrrolidine-2,3-dione scaffold is typically synthesized via cyclization of substituted γ-ketoamide precursors. highlights the use of 4-acetyl-3-hydroxy intermediates, where acylation and subsequent cyclization under acidic conditions yield the dione ring. Key intermediates include tert-butylphenyl-substituted γ-ketoamides and hydroxy(thiophen-2-yl)methylidene derivatives, which are introduced via aldol-like condensations . Thiophene moiety incorporation (e.g., via thiophen-2-ylmethylidene groups) may involve Knoevenagel condensation, as seen in analogous thiophene-functionalized heterocycles .

Q. Which spectroscopic techniques are essential for structural elucidation, and what spectral markers should be prioritized?

Structural confirmation relies on 1H^1H- and 13C^{13}C-NMR to identify substituent environments (e.g., the deshielded carbonyl carbons at δ 170–180 ppm for the dione). Mass spectrometry (HRMS) validates molecular weight, particularly for the tert-butylphenyl (MW + 149.12 g/mol) and pyridinylmethyl (MW + 105.10 g/mol) groups. X-ray crystallography, though not directly cited in evidence, is recommended for resolving stereochemistry of the (4E)-configured double bond, as crystallographic data for related pyrrolidine-2,3-diones are common in structural reports .

Q. How is the antimicrobial activity of this compound initially assessed, and what structural features influence potency?

Preliminary antimicrobial screening follows standardized protocols (e.g., broth microdilution). indicates that acyl and aryl substituents on the pyrrolidine-2,3-dione core significantly modulate activity. For example, bulky tert-butylphenyl groups enhance lipophilicity, potentially improving membrane penetration, while the hydroxy(thiophen-2-yl)methylidene group may engage in π-π stacking with microbial targets .

Advanced Research Questions

Q. How can contradictions in 1H^1H1H-NMR data for tautomeric forms of the hydroxy(thiophen-2-yl)methylidene group be resolved?

The enol-keto tautomerism of the hydroxy(thiophen-2-yl)methylidene moiety can lead to split signals in 1H^1H-NMR. To resolve this, variable-temperature NMR (VT-NMR) is recommended. Cooling the sample to –40°C slows tautomeric exchange, sharpening split peaks into distinct singlets. Additionally, 13C^{13}C-NMR can differentiate tautomers via carbonyl carbon shifts (keto form: δ ~200 ppm; enol form: δ ~180 ppm) .

Q. What mechanistic insights explain the regioselectivity of the pyridin-3-ylmethyl group incorporation during synthesis?

Regioselective N-alkylation at the pyrrolidine nitrogen is achieved using pyridin-3-ylmethyl halides under basic conditions (e.g., K2_2CO3_3/DMF). Computational studies (DFT) suggest that steric hindrance from the tert-butylphenyl group directs alkylation to the less hindered nitrogen site. supports this through analogous palladium-catalyzed alkylations, where steric effects dominate regioselectivity .

Q. How do computational models predict the drug-likeness and bioavailability of this compound?

SwissADME or similar tools assess parameters like LogP (optimal: ≤5), topological polar surface area (TPSA < 140 Ų), and Lipinski violations. notes that chromeno-pyrimidine derivatives with TPSA ~80 Ų and LogP ~3 exhibit >50% oral bioavailability. For this compound, the pyridinylmethyl group may reduce LogP, while the tert-butylphenyl group increases metabolic stability .

Q. What strategies optimize reaction yields in the final cyclization step, and how are byproducts minimized?

Cyclization efficiency depends on acid catalyst choice (e.g., p-toluenesulfonic acid vs. H2_2SO4_4) and solvent polarity. demonstrates that p-TsOH in toluene at reflux provides >80% yield for analogous cyclizations. Byproducts like dimeric adducts are suppressed by slow addition of the γ-ketoamide precursor and rigorous exclusion of moisture .

Methodological Considerations Table

Question TypeKey Techniques/ParametersEvidence Support
Synthesis Optimizationp-TsOH catalysis, solvent polarity control
Structural AnalysisVT-NMR, X-ray crystallography
Bioactivity ScreeningBroth microdilution (MIC), LogP/TPSA calculations
Computational ModelingDFT for regioselectivity, SwissADME for drug-likeness

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